molecular formula C16H20N2O2 B2891855 1-[4-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]prop-2-en-1-one CAS No. 2308389-58-2

1-[4-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2891855
CAS No.: 2308389-58-2
M. Wt: 272.348
InChI Key: CCVWURSDLGYTSC-UHFFFAOYSA-N
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Description

1-[4-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]prop-2-en-1-one is a complex organic compound that features a benzofuran moiety linked to a piperazine ring, which is further connected to a propenone group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]prop-2-en-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Benzofuran-2(3H)-one derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-[4-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

1-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-2-16(19)18-8-6-17(7-9-18)12-13-3-4-15-14(11-13)5-10-20-15/h2-4,11H,1,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVWURSDLGYTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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